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A high-quality chemical probe must meet stringent criteria to ensure that observed biological effects can be
confidently attributed to the intended target. The table below summarizes how I-BRD9 fulfills these
established standards [1] [2] [3]:

Validation Standard for a High-Quality
. How I-BRD9 Meets the Standard
Criterion Probe

In Vitro Potency < 100 nM in a biochemical assay IC50 =50 nM (pIC50 =7.3) ina TR-FRET
[2] assay [1] [4]

Cellular Potency <1 pM for on-target effects in cells  IC50 = 158 nM (pIC50 = 6.8) in a cellular

[2] NanoBRET target engagement assay [1] [4]
Selectivity over > 30-100 fold [2] >700-fold selective over BET family; >200-
closely related fold selective over BRD7 [1] [4]
proteins
Broad Selectivity Profiled against a panel of >70-fold selective against a panel of 34
Profiling pharmacologically relevant off- bromodomains; no activity against 49 other
targets [2] receptors, transporters, ion channels, or
kinases at <5 uM [1] [4]
Supporting Structure-activity relationship Identified through structure-based design
Evidence (SAR) data and a matching and iterative medicinal chemistry; binding
inactive control compound are mode confirmed by X-ray crystallography
ideal [2] (PDB: 4UIW) [1] [4]
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Key Experimental Data and Selectivity Profile

The development of I-BRD9 relied on rigorous experimental data to confirm its potency and, crucially, its

selectivity. The following table provides a quantitative overview of its binding affinity and selectivity [1] [4].

Protein / Protein

Result (pIC50 or

Fold Selectivity (vs.

Family Assay pKD) BRD9)

BRD9 TR-FRET pIC50 =7.3 -

BRD9 BROMOscan pKD = 8.7 -

BRD7 BROMOscan pKD = 6.4 ~200-fold

BRD4 (BD1) TR-FRET pIC50 =5.3 >700-fold

BET Family BROMOscan N/A >700-fold

Other Bromodomains BROMOscan (34 N/A >70-fold
tested)

Detailed Experimental Protocols

To ensure the reproducibility of its validation, the characterization of I-BRD9 utilized several well-

established biochemical and cellular techniques.

¢ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay [1]: This
biochemical assay is used to determine the compound's direct potency (IC50) in disrupting the
interaction between the BRD9 bromodomain and an acetylated histone peptide. The assay measures
the energy transfer between a terbium-labeled anti-GST antibody (donor) and a fluorescently labeled
streptavidin (acceptor) that binds to a biotinylated histone peptide. I-BRD9's disruption of the protein-
peptide interaction reduces the FRET signal.

e BROMOscan Profiling [1] [4]: This is a comprehensive selectivity assay where I-BRD9 was profiled
against a panel of 34 bromodomains. The technology measures the binding affinity (pKD) of the
compound to each bromodomain, providing a direct and quantitative assessment of selectivity across
a wide range of potential off-targets within the same protein family.
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e Cellular NanoBRET Target Engagement Assay [1] [4]: This cell-based assay confirms that I-BRD9
engages with its intended target in a live cellular environment. The assay relies on a BRD9 protein
fused to a NanoLuc luciferase (energy donor). A cell-permeable tracer that binds to the BRD9
bromodomain is labeled with a fluorescent acceptor. When I-BRD9 enters the cell and competes for
the binding pocket, it displaces the tracer, reducing the BRET (Bioluminescence Resonance Energy
Transfer) signal, which allows for the calculation of cellular IC50.

The workflow below summarizes the multi-step process for validating a chemical probe like I-BRD9:

[Probe Validation Workﬂova

Step 1: In Vitro Potency
Biochemical Assay (e.g., TR-FRET)

:

Step 2: Broad Selectivity
Off-target Profiling (e.g., BROMOscan)

Step 3: Cellular Engagement
Live-Cell Assay (e.g., NanoBRET)

Step 4: Phenotypic Confirmation
Gene Expression / Phenotypic Assays

Step 5: Structural Validation
X-ray Crystallography / SAR

Click to download full resolution via product page

Comparison with Other BRD9-Targeting Compounds
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When comparing I-BRD9 to other early BRD9 binders, its key advantage is its well-documented and

exceptional selectivity.

¢ |I-BRD9 vs. LP99: LP99, discovered in 2014, was one of the first reported small-molecule inhibitors of
BRD9 [5]. However, its main limitation was a lack of sufficient selectivity, particularly against the highly
homologous BRD?7.

¢ |I-BRD9 vs. Non-selective Binders: Before I-BRD9, other compounds like Bromosporine and a
derivative of BI-9564 were known to inhibit BRD9 but with a "mixed bromodomain pharmacology,”
meaning they also potently inhibited other bromodomains like BRD4 and CREBBP [1]. I-BRD9 was
specifically designed to overcome this issue.

e The Selectivity Advantage: The >200-fold selectivity of I-BRD9 over BRD7 is particularly critical
because BRD7 and BRD9 are part of different chromatin-remodeling complexes (PBAF and ncBAF,
respectively) that can have distinct or even antagonistic biological roles [5]. Using a non-selective
inhibitor could produce confusing phenotypic results due to the simultaneous inhibition of both
proteins.

Summary and Research Implications

I-BRDY is validated as a high-quality, cell-active chemical probe that meets or exceeds the community-
standard criteria for potency, selectivity, and cellular activity. Its defining characteristic is its exceptional
selectivity, which enables researchers to attribute observed cellular phenotypes specifically to the inhibition

of the BRD9 bromodomain, rather than to off-target effects.

For researchers using this probe, it is recommended to:

e Use it at a concentration range near its cellular IC50 (e.g., 100-500 nM) to maximize on-target effects
and minimize potential off-target activity.

¢ Include its well-matched inactive control compound (when available) in experiments to confirm that
observed effects are due to BRD9 inhibition and not non-specific compound toxicity [1] [2].

e Consult the Chemical Probes Portal (probe ID: I-BRD9) for the most current expert-curated
information, recommendations, and supporting references [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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